Naphthalene-2,6-dicarbonitrile
Overview
Description
Naphthalene-2,6-dicarbonitrile: is an organic compound with the molecular formula C12H6N2 . It is a derivative of naphthalene, where two cyano groups are attached to the 2nd and 6th positions of the naphthalene ring. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2,6-dicarbonitrile can be synthesized through various methods. One common method involves the reaction of naphthalene with phosphorus pentoxide at high temperatures (around 335°C) under reduced pressure (15-37.5 Torr) for about an hour. This reaction yields a high-purity product (over 99%) .
Industrial Production Methods: Industrial production of this compound typically involves similar high-temperature reactions with appropriate catalysts to ensure high yield and purity. The process is optimized for large-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano groups to amine groups, forming naphthalene-2,6-diamine.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2,6-diamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalene-2,6-dicarbonitrile has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of naphthalene-2,6-dicarbonitrile involves its interaction with various molecular targets. For instance, its derivatives can act as inhibitors for specific enzymes or proteins, affecting biochemical pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Naphthalene-2,3-dicarbonitrile: Similar structure but with cyano groups at the 2nd and 3rd positions.
Naphthalene-2,6-dicarboxylic acid: An oxidized form of naphthalene-2,6-dicarbonitrile.
Naphthalene-2,6-diamine: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific positioning of cyano groups, which imparts distinct chemical reactivity and properties compared to its isomers and derivatives. This makes it particularly valuable in the synthesis of specialized materials and compounds.
Properties
IUPAC Name |
naphthalene-2,6-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFVJRBOKDTSMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462600 | |
Record name | 2,6-Naphthalenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31656-49-2 | |
Record name | 2,6-Naphthalenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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